molecular formula C6H6BF5O2S B12856069 (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid

Cat. No.: B12856069
M. Wt: 247.98 g/mol
InChI Key: VCBZLHYJIMERKV-UHFFFAOYSA-N
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Description

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid: is a boronic acid derivative containing a phenyl ring substituted with a pentafluoro-l6-sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid typically involves the introduction of the pentafluoro-l6-sulfanyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with pentafluorosulfur chloride (SF5Cl) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is unique due to the presence of the pentafluoro-l6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .

Biological Activity

(2-(Pentafluoro-l6-sulfanyl)phenyl)boronic acid is a fluorinated boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, making them valuable in drug development, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The compound features a pentafluorinated aromatic ring and a boronic acid functional group, which influences its reactivity and biological interactions. The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake and bioactivity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that certain fluorinated phenylboronic acids possess significant antibacterial properties. For instance, compounds similar in structure have demonstrated activity against pathogens like Escherichia coli and Bacillus cereus, with minimum inhibitory concentrations (MICs) indicating effective dosage levels .
  • Antifungal Activity : Some derivatives have also been tested for antifungal properties, showing moderate activity against fungi such as Candida albicans and Aspergillus niger.
  • Mechanism of Action : The antimicrobial efficacy is often linked to the inhibition of specific enzymes or pathways within microbial cells. For example, the interaction with β-lactamases has been noted, where boronic acids can enhance the effectiveness of β-lactam antibiotics by inhibiting resistance mechanisms .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antimicrobial activity of a series of phenylboronic acids, including those with fluorinated substituents. The results indicated that certain compounds exhibited potent activity against resistant strains of bacteria, significantly lowering MIC values when combined with β-lactams .
  • Antifungal Studies :
    • In vitro tests revealed that similar boronic acids could inhibit the growth of Candida albicans at concentrations as low as 50 µg/mL. This suggests potential for therapeutic applications in treating fungal infections .

Data Tables

Compound NameMIC (µg/mL)Activity TypeTarget Organism
This compound50AntifungalCandida albicans
5-Trifluoromethyl-2-formylphenylboronic acid25AntibacterialEscherichia coli
3-Difluoromethyl-4-hydroxyphenylboronic acid30AntibacterialBacillus cereus

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of boronic acids. Fluorination not only increases lipophilicity but also affects the binding affinity to target proteins involved in bacterial resistance mechanisms. The interaction between these compounds and target enzymes has been modeled using molecular docking techniques, providing insights into their potential mechanisms of action .

Properties

Molecular Formula

C6H6BF5O2S

Molecular Weight

247.98 g/mol

IUPAC Name

[2-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid

InChI

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-4-2-1-3-5(6)7(13)14/h1-4,13-14H

InChI Key

VCBZLHYJIMERKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1S(F)(F)(F)(F)F)(O)O

Origin of Product

United States

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